molecular formula C22H31N5O2S B11246127 3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

Cat. No.: B11246127
M. Wt: 429.6 g/mol
InChI Key: XGJROCSTZAGCLE-UHFFFAOYSA-N
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Description

3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a combination of piperazine, pyridazine, and tert-butylbenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-tert-butylbenzenesulfonyl chloride and piperazine derivatives . These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may act as a dopamine or serotonin antagonist, influencing neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C22H31N5O2S

Molecular Weight

429.6 g/mol

IUPAC Name

3-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C22H31N5O2S/c1-22(2,3)18-6-8-19(9-7-18)30(28,29)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-4-5-13-25/h6-11H,4-5,12-17H2,1-3H3

InChI Key

XGJROCSTZAGCLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

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